1,2-Dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dihydro-[1,2,4]triazino[5,6-b]indol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c14-9-11-8-7(12-13-9)5-3-1-2-4-6(5)10-8/h1-4H,(H2,10,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTUJBNRPWJORO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NNC(=O)N=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291385 | |
| Record name | 1,2-dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24838-20-8 | |
| Record name | NSC75197 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,2 Dihydro 3h 1 2 3 Triazino 5,6 B Indol 3 One and Its Analogues
Classical Synthetic Approaches to the 1,2,4-Triazino[5,6-b]indole Core
The foundational methods for constructing the 1,2,4-triazino[5,6-b]indole ring system have traditionally relied on well-established organic reactions, primarily utilizing isatin (B1672199) and its derivatives as key starting materials.
Condensation Reactions Utilizing Isatin Derivatives
A cornerstone in the synthesis of the 1,2,4-triazino[5,6-b]indole core is the condensation reaction between an isatin derivative and a suitable nitrogen-containing nucleophile. The most common approach involves the reaction of isatin, or its substituted analogs, with thiosemicarbazide (B42300). tsijournals.comresearchgate.net This reaction proceeds via nucleophilic attack of the hydrazine (B178648) nitrogen of thiosemicarbazide on the highly electrophilic C3-keto group of the isatin ring. nih.govnih.gov
The initial product of this condensation is an isatin-β-thiosemicarbazone, a Schiff base intermediate that serves as the direct precursor to the final triazinoindole ring system. tsijournals.comresearchgate.net This condensation is typically carried out by refluxing equimolar amounts of the isatin and thiosemicarbazide in a protic solvent like ethanol (B145695), often with a few drops of glacial acetic acid to catalyze the reaction. nih.gov The resulting isatin-β-thiosemicarbazones are often stable compounds that can be isolated and characterized before proceeding to the cyclization step. nih.gov Various substituents on the isatin ring (e.g., halogens, nitro groups, alkyl groups) are well-tolerated in this reaction, allowing for the synthesis of a diverse library of thiosemicarbazone precursors. nih.govnih.gov
| Isatin Derivative | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Isatin | Thiosemicarbazide | Ethanol, Acetic Acid, Reflux | Isatin-3-thiosemicarbazone | tsijournals.comnih.gov |
| 5-Fluoroisatin | 4-Methoxyphenyl-3-thiosemicarbazide | Hot Ethanol, Acetic Acid | (3Z)-5-Fluoro-3-[(4-methoxyphenyl)carbothioamoylhydrazinylidene]-1,3-dihydro-2H-indol-2-one | nih.gov |
| N-Methyl isatin | Thiosemicarbazide | Aqueous Ethanol, Reflux | N-Methyl isatin-3-thiosemicarbazone | tsijournals.com |
Cyclization Strategies for Ring System Formation
Following the formation of the isatin-β-thiosemicarbazone intermediate, the next critical step is the intramolecular cyclization to construct the 1,2,4-triazine (B1199460) ring fused to the indole (B1671886) core. This transformation is typically achieved by heating the thiosemicarbazone in the presence of a base. tsijournals.com The base facilitates the deprotonation of the thioamide/amide moiety, which then undergoes cyclization onto the C2-carbonyl group of the original isatin ring, followed by dehydration to yield the aromatic 1,2,4-triazino[5,6-b]indole system.
The cyclization of isatin-3-thiosemicarbazones to form the corresponding 3-thioxo derivatives (e.g., 1,2-dihydro-3H- nih.govderpharmachemica.comderpharmachemica.comtriazino[5,6-b]indole-3-thione) often occurs more readily than the cyclization of the corresponding semicarbazones to form the 3-oxo analogs. tsijournals.com This process can be carried out using bases such as potassium carbonate or sodium hydroxide (B78521) in solvents like ethanol. In some cases, the condensation and cyclization can be performed in a one-pot procedure without isolating the intermediate thiosemicarbazone. tsijournals.com
Modern and Green Synthetic Protocols for 1,2,4-Triazino[5,6-b]indoles
In recent years, the principles of green chemistry have driven the development of more efficient, safer, and environmentally friendly methods for synthesizing heterocyclic compounds. These modern protocols aim to minimize waste, avoid hazardous reagents and solvents, and reduce energy consumption.
Catalyst-Free Synthesis Techniques (e.g., PEG-Mediated)
A significant advancement in the green synthesis of 1,2,4-triazino[5,6-b]indoles is the use of polyethylene (B3416737) glycol (PEG) as a reaction medium. derpharmachemica.comderpharmachemica.com PEG offers several advantages: it is non-toxic, biodegradable, recyclable, and can act as a phase transfer catalyst. derpharmachemica.com
An efficient, one-pot, catalyst-free synthesis of 5,9b-dihydro-1H- nih.govderpharmachemica.comderpharmachemica.comtriazino[5,6-b]indole-3-ols and their corresponding 3-thiol analogs has been developed by reacting substituted isatins with semicarbazide (B1199961) or thiosemicarbazide hydrochloride in PEG-400 at 70-75 °C. derpharmachemica.com This method avoids the use of traditional volatile organic solvents and harmful bases. The mild reaction conditions and the simplicity of the procedure make it an attractive and environmentally benign alternative to classical methods. derpharmachemica.comderpharmachemica.com
| Substituted Isatin | Reagent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Isatin | Thiosemicarbazide Hydrochloride | 6 | 92 |
| 5-Bromo Isatin | Thiosemicarbazide Hydrochloride | 6 | 90 |
| 5-Nitro Isatin | Thiosemicarbazide Hydrochloride | 7 | 94 |
| Isatin | Semicarbazide Hydrochloride | 8 | 88 |
| 5-Bromo Isatin | Semicarbazide Hydrochloride | 8 | 86 |
High-Pressure Synthesis (e.g., Q-Tube Reactor Assisted)
High-pressure assisted synthesis has emerged as a powerful tool for accelerating reactions and improving yields. The use of a Q-tube reactor provides a safe and efficient means to conduct reactions under elevated pressure and temperature. nih.govacs.org An efficient protocol for synthesizing pyrido[1′,2′:2,3] nih.govderpharmachemica.comderpharmachemica.comtriazino[5,6-b]indole derivatives, which are analogs of the core structure, has been established using this technology. nih.gov
The strategy involves the condensation of isatin derivatives with 1-amino-2-imino-4-arylpyridine-3-carbonitrile derivatives. nih.govacs.org The reaction is performed in ethanol with trifluoroacetic acid (TFA) as a catalyst at 130 °C for 30 minutes in a sealed Q-tube. This high-pressure method was found to be superior to traditional refluxing conditions, providing excellent yields of the desired fused heterocyclic products. nih.govacs.org For instance, reacting 1-amino-2-iminopyridines with isatin, 5-bromoisatin, and 5-nitroisatin (B147319) under these optimized conditions resulted in excellent yields of the corresponding pyrido[1′,2′:2,3] nih.govderpharmachemica.comderpharmachemica.comtriazino[5,6-b]indole derivatives. nih.gov
Solvent-Free Methods for 1,2-Dihydro-3H-nih.govderpharmachemica.comderpharmachemica.comtriazino[5,6-b]indol-3-one Analogues
Solvent-free reaction conditions represent a key goal in green chemistry, as they eliminate solvent waste and can lead to simplified purification processes. Microwave irradiation is often employed in conjunction with solvent-free methods to provide rapid and uniform heating, thereby accelerating reaction rates. rsc.orgorganic-chemistry.orgnih.gov
While specific solvent-free syntheses for 1,2-Dihydro-3H- nih.govderpharmachemica.comderpharmachemica.comtriazino[5,6-b]indol-3-one are not extensively detailed in the searched literature, the principles have been successfully applied to the synthesis of related heterocyclic systems like 1,2,3-triazoles and 1,2,4-triazoles. rsc.orgorganic-chemistry.orgcolab.ws For example, a microwave-assisted, catalyst-free, and solvent-free synthesis of 1,2,3-triazoles has been reported through the cycloaddition of trimethylsilylazide and acetylenes. rsc.org Similarly, substituted 1,2,4-triazoles have been efficiently synthesized from hydrazines and formamide (B127407) under microwave irradiation without any catalyst. organic-chemistry.org These methodologies demonstrate the potential for developing clean, solvent-free protocols for the synthesis of the 1,2,4-triazino[5,6-b]indole core, likely by reacting isatin derivatives with appropriate reagents under microwave-assisted, solid-phase, or neat conditions.
Click Chemistry Approaches for Derivatization
Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only easily removable byproducts, has become a powerful tool in medicinal chemistry. The premier click reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable 1,4-disubstituted 1,2,3-triazole linker and is noted for its exceptional reliability and bioorthogonality. This modular approach has been successfully applied to the derivatization of the 1,2,4-triazino[5,6-b]indole scaffold.
A key strategy involves introducing an alkyne handle onto the triazinoindole core, which can then react with various organic azides. For instance, the 3-thioxo analogue of the parent compound, 4,5-dihydro-3H-1,2,4-triazino[5,6-b]indole-3-thione, can be reacted with propargyl bromide. This reaction introduces the propargyl group, containing a terminal alkyne, at the 3-position via S-alkylation and at the 5-position via N-alkylation. The resulting mono- and di-propargylated triazinoindoles serve as versatile platforms for derivatization. Subsequent reaction of these alkyne-functionalized scaffolds with a range of aromatic azides under standard Cu(I)-catalyzed conditions affords novel 1,2,3-triazole-linked 1,2,4-triazino[5,6-b]indole derivatives in high yields. This method allows for the facile introduction of diverse functionalities, leveraging the stability and favorable chemical properties of the triazole ring.
Functionalization and Derivatization Strategies for 1,2-Dihydro-3H-tandfonline.comscirp.orgresearchgate.nettriazino[5,6-b]indol-3-one
The 1,2-Dihydro-3H- tandfonline.comscirp.orgresearchgate.nettriazino[5,6-b]indol-3-one scaffold possesses multiple sites amenable to chemical modification, enabling the synthesis of a wide array of derivatives. The 3-oxo position can be readily converted to a more reactive 3-thioxo group, and various nitrogen atoms within the heterocyclic system can be functionalized.
Substitution Reactions at the 3-Position
The 3-thioxo analogue, 1,2-Dihydro-3H- tandfonline.comscirp.orgresearchgate.nettriazino[5,6-b]indole-3-thione, is a versatile intermediate for substitutions at the C3 position. The thione group can exist in tautomeric equilibrium with its thiol form, allowing for facile S-alkylation and S-acylation reactions. Treatment with various alkylating agents under basic conditions leads to the regioselective formation of 3-(alkylthio) derivatives. For example, S-aminoalkylation can be performed to synthesize various S-aminoalkyl derivatives. belnauka.by Similarly, reactions with heterocyclic halides, such as cyanuric chloride or substituted pyrimidines, result in the formation of complex derivatives where the triazinoindole moiety is linked via a sulfur bridge to another heterocyclic system. nih.gov These substitution reactions are crucial for expanding the chemical diversity of the triazinoindole library.
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 3-thioxo-8-nitro-5H-1,2,4-triazino[5,6-b]indole | Methyl Iodide (in 10% aq. NaOH) | 3-(Methylthio)-8-nitro-5H-1,2,4-triazino[5,6-b]indole | tandfonline.com |
| 5H- tandfonline.comscirp.orgresearchgate.nettriazino[5,6-b]indole-3-thione | 4-Bromobut-1-ene | 3-(But-3-en-1-ylthio)-5H- tandfonline.comscirp.orgresearchgate.nettriazino[5,6-b]indole | researchgate.net |
| 5H- tandfonline.comscirp.orgresearchgate.nettriazino[5,6-b]indole-3-thione | 1-Bromo-3-methylbut-2-ene (Prenyl bromide) | 3-(3-Methylbut-2-en-1-ylthio)-5H- tandfonline.comscirp.orgresearchgate.nettriazino[5,6-b]indole | researchgate.net |
| tandfonline.comscirp.orgresearchgate.netTriazino[5,6-b]indol-3-ylthiol | 2,4-Dichloro-6-methoxy-1,3,5-triazine | 3-((4-chloro-6-methoxy-1,3,5-triazin-2-yl)thio)- tandfonline.comscirp.orgresearchgate.nettriazino[5,6-b]indole | nih.gov |
N-Alkylation and N-Arylation of the Triazinoindole System
The triazinoindole nucleus contains several nitrogen atoms (N1, N2, N4, N5) that can be targeted for alkylation or arylation, with the N2 and N5 positions being the most commonly functionalized. The regioselectivity of these reactions can often be controlled by the choice of reaction conditions. For instance, alkylation of 3-thioxo-8-nitro-5H-1,2,4-triazino[5,6-b]indole with methyl iodide in a dilute aqueous base (1% NaOH) preferentially yields the N2-methylated product. tandfonline.com In contrast, S-alkylation is favored in stronger bases (10% NaOH). tandfonline.com
The N5 position can also be selectively functionalized. Treatment of 3-(5,6-Diphenyl-1,2,4-triazin-3-yl)-1,2,4-triazino[5,6-b]indole with reagents like formaldehyde-methanol or acrylonitrile (B1666552) leads to the formation of 5-substituted derivatives. nih.govresearchgate.net This allows for the introduction of a variety of functional groups, including hydroxymethyl and cyanoethyl moieties, at this position.
| Starting Material | Reagent | Conditions | Product (Position of Alkylation) | Reference |
|---|---|---|---|---|
| 3-thioxo-8-nitro-5H-1,2,4-triazino[5,6-b]indole | Methyl Iodide | 1% aq. NaOH | 2-Methyl-3-thioxo-8-nitro-1,2-dihydro-5H- tandfonline.comscirp.orgresearchgate.nettriazino[5,6-b]indole (N2) | tandfonline.com |
| 3-thioxo-8-nitro-5H-1,2,4-triazino[5,6-b]indole | Formaldehyde | Methanol, reflux | 2-(Hydroxymethyl)-3-thioxo-8-nitro-1,2-dihydro-5H- tandfonline.comscirp.orgresearchgate.nettriazino[5,6-b]indole (N2) | tandfonline.com |
| 3-(5,6-Diphenyl-1,2,4-triazin-3-yl)- tandfonline.comscirp.orgresearchgate.nettriazino[5,6-b]indole | Formaldehyde/Methanol | - | 5-(Hydroxymethyl)-3-(5,6-diphenyl-1,2,4-triazin-3-yl)- tandfonline.comscirp.orgresearchgate.nettriazino[5,6-b]indole (N5) | nih.gov |
| 3-(5,6-Diphenyl-1,2,4-triazin-3-yl)- tandfonline.comscirp.orgresearchgate.nettriazino[5,6-b]indole | Acrylonitrile | - | 5-(2-Cyanoethyl)-3-(5,6-diphenyl-1,2,4-triazin-3-yl)- tandfonline.comscirp.orgresearchgate.nettriazino[5,6-b]indole (N5) | nih.gov |
Formation of Fused Polycyclic Systems Incorporating the Triazinoindole Moiety
The triazinoindole scaffold serves as a building block for the synthesis of more complex, fused polycyclic systems. These reactions typically involve the cyclization of a pre-functionalized triazinoindole derivative.
One such strategy is the electrophilic cyclization of 3-(alkenylthio)- tandfonline.comscirp.orgresearchgate.nettriazino[5,6-b]indoles. For example, reacting 3-(but-3-en-1-ylthio)-5H- tandfonline.comscirp.orgresearchgate.nettriazino[5,6-b]indole with bromine or iodine induces an intramolecular cyclization to form 4-halomethyl-substituted 2,3-dihydro-11H- tandfonline.comscirp.orgthiazino[3´,2´:2,3] tandfonline.comscirp.orgresearchgate.nettriazino[5,6-b]indolium halides. researchgate.net This reaction constructs a new six-membered thiazine (B8601807) ring fused to the triazine portion of the core structure.
Another approach begins with 3-amino- tandfonline.comscirp.orgresearchgate.nettriazino[5,6-b]indole. Diazotization of the 3-amino group, followed by coupling with malononitrile (B47326) and subsequent thermal cyclization, yields 1-amino tandfonline.comscirp.orgresearchgate.nettriazino[3′,4′:3,4]- tandfonline.comscirp.orgresearchgate.nettriazino[5,6-b]indole-2-carbonitrile. nih.gov This product, which now contains a second fused triazine ring, can be further elaborated. For instance, reaction with formamide can be used to construct a fused pyrimidine (B1678525) ring, ultimately leading to complex polyheterocyclic systems like 4-aminopyrimido[4″,5″:5′,6′] tandfonline.comscirp.orgresearchgate.nettriazino[3′,4′:3,4] tandfonline.comscirp.orgresearchgate.nettriazino[5,6-b]indole. nih.gov
Regioselectivity and Mechanistic Aspects of 1,2-Dihydro-3H-tandfonline.comscirp.orgresearchgate.nettriazino[5,6-b]indol-3-one Synthesis
The most common and direct synthesis of the 1,2,4-triazino[5,6-b]indole core is the cyclocondensation of an isatin derivative with a semicarbazide or, more frequently, a thiosemicarbazide. tandfonline.comtsijournals.com This reaction, a type of Phillips condensation, proceeds with high regioselectivity.
The reaction mechanism is understood to occur in two main steps:
Schiff Base Formation: The initial step is the condensation between the C3-carbonyl group of isatin and the terminal primary amine of thiosemicarbazide. nih.govresearchgate.net This reaction, typically acid-catalyzed, forms an isatin-3-thiosemicarbazone intermediate. nih.gov
Regioselective Cyclization: The crucial step is the intramolecular cyclization of the thiosemicarbazone intermediate, which is generally promoted by a base (e.g., K₂CO₃). tandfonline.com The cyclization involves a nucleophilic attack by one of the hydrazinic nitrogen atoms onto the C2-carbonyl (amide) of the isatin moiety. The reaction proceeds regioselectively to form the thermodynamically stable, linear [5,6-b] fused system rather than a potential angular isomer. This cyclization is followed by dehydration to yield the final aromatic triazinoindole ring system. The use of N-substituted isatins or substituted thiosemicarbazides allows for the introduction of various functionalities onto the final heterocyclic product. tsijournals.com
Structure Activity Relationship Sar Studies of 1,2 Dihydro 3h 1 2 3 Triazino 5,6 B Indol 3 One Derivatives
Influence of Substituents on Biological Potency and Selectivity
Research into the derivatives of the nih.govresearchgate.netjmchemsci.comtriazino[5,6-b]indole scaffold has revealed that the nature and position of various substituents play a pivotal role in determining their biological efficacy and target selectivity.
For instance, in the context of antimalarial activity, the introduction of a trifluoromethyl group at the 6-position of the 1,2,4-triazino[5,6b]indole core has been shown to significantly enhance in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum when compared to the unsubstituted parent compounds, which were found to be inactive. nih.gov
In the pursuit of novel anticancer agents, a series of fused pyrimido[4″,5″:5′,6′] nih.govresearchgate.netjmchemsci.comtriazino-[3′,4′:3,4] nih.govresearchgate.netjmchemsci.comtriazino[5,6-b]indole derivatives have been synthesized and evaluated. nih.gov The anticancer screening of these compounds against various cell lines, including HepG2, HCT-116, and MCF-7, indicated that certain derivatives displayed potent activity, in some cases exceeding that of the reference drug. nih.gov Notably, a derivative, N,N′-bis(2-cyano nih.govresearchgate.netjmchemsci.comtriazino[3′,4′:3,4]- nih.govresearchgate.netjmchemsci.comtriazino[5,6-b]indol-1-yl)decanediamide, demonstrated remarkable anticancer activity across all tested cell lines. nih.gov
Furthermore, a series of nih.govresearchgate.netjmchemsci.comtriazino[5,6-b]indol-3-ylthio-1,3,5-triazine and nih.govresearchgate.netjmchemsci.comtriazino[5,6-b]indol-3-ylthio-pyrimidine derivatives were synthesized and screened for their in vitro antileishmanial activity against Leishmania donovani. nih.gov Several of these compounds exhibited significant inhibition of promastigotes, with some showing potent activity against amastigotes. nih.gov One of the triazino[5,6-b]indol-3-ylthio-1,3,5-triazine derivatives was identified as the most active and least toxic, displaying a high selectivity index compared to standard drugs. nih.gov
The table below summarizes the influence of various substituents on the biological activity of 1,2,4-triazino[5,6-b]indole derivatives based on available research findings.
| Core Structure Modification | Substituent/Derivative Class | Biological Activity Investigated | Key Finding |
| 1,2,4-triazino[5,6b]indole | 6-Trifluoromethyl group | Antimalarial | Increased in vitro activity compared to unsubstituted analogs. nih.gov |
| Fused pyrimido[4″,5″:5′,6′] nih.govresearchgate.netjmchemsci.comtriazino[3′,4′:3,4] nih.govresearchgate.netjmchemsci.comtriazino[5,6-b]indole | N,N′-bis(2-cyano...decanediamide) | Anticancer | Potent activity against HepG2, HCT-116, and MCF-7 cell lines. nih.gov |
| nih.govresearchgate.netjmchemsci.comtriazino[5,6-b]indol-3-ylthio-1,3,5-triazine | Varied substitutions on the triazine ring | Antileishmanial | High inhibition against Leishmania donovani with good selectivity. nih.gov |
Identification of Key Pharmacophoric Elements for 1,2-Dihydro-3H-nih.govresearchgate.netjmchemsci.comtriazino[5,6-b]indol-3-one Activity
Pharmacophore modeling is a critical tool in medicinal chemistry for identifying the essential structural features of a molecule required for its biological activity. For the 1,2-dihydro-3H- nih.govresearchgate.netjmchemsci.comtriazino[5,6-b]indol-3-one scaffold and its analogs, several key pharmacophoric elements have been proposed based on their interactions with biological targets.
Molecular docking studies on fused pyrimido[4″,5″:5′,6′] nih.govresearchgate.netjmchemsci.comtriazino-[3′,4′:3,4] nih.govresearchgate.netjmchemsci.comtriazino[5,6-b]indole derivatives with anticancer activity have provided insights into their binding modes with receptors such as the prostate cancer 2q7k hormone and breast cancer 3hb5 receptors. nih.gov These studies help in elucidating the crucial interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to their biological effect.
In the context of anti-Alzheimer's agents, novel triazinoindole derivatives have been designed and synthesized as multitarget-directed ligands. nih.gov Molecular docking and dynamics simulation studies of the most active compound from this series revealed significant interactions within the active sites of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov This suggests that the triazinoindole core can serve as a scaffold for designing dual inhibitors of these enzymes.
For other related heterocyclic systems, pharmacophore models have been successfully developed and utilized for virtual screening to identify new inhibitors. frontiersin.orgmdpi.com These models typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups arranged in a specific spatial orientation. While a specific pharmacophore model for 1,2-dihydro-3H- nih.govresearchgate.netjmchemsci.comtriazino[5,6-b]indol-3-one is not extensively reported, the general pharmacophoric features of related compounds can be inferred to include:
A planar aromatic system: The fused indole (B1671886) and triazine rings provide a rigid and planar scaffold that can engage in π-π stacking interactions with aromatic residues in the binding site of a target protein.
Hydrogen bond donors and acceptors: The nitrogen atoms in the triazine ring and the oxygen atom of the keto group can act as hydrogen bond acceptors, while the NH group in the indole ring can act as a hydrogen bond donor. These are crucial for anchoring the molecule within the active site.
Substituent positions for hydrophobic interactions: The positions available for substitution on the triazinoindole core can be strategically modified with lipophilic groups to enhance binding affinity through hydrophobic interactions.
Conformational Analysis and its Relevance to SAR
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its biological target. Conformational analysis of 1,2-dihydro-3H- nih.govresearchgate.netjmchemsci.comtriazino[5,6-b]indol-3-one and its derivatives is essential for a comprehensive understanding of their SAR.
For instance, the orientation of substituents on the indole or triazine ring can influence the molecule's ability to adopt a bioactive conformation. Molecular dynamics simulations performed on related triazinoindole derivatives designed as anti-Alzheimer's agents have helped to understand the dynamic behavior of these molecules within the enzyme active sites and to identify stable binding conformations. nih.gov
The planarity of the core structure is a key feature, but slight deviations from planarity, or the specific rotational angles of substituent groups, can be crucial for optimal interaction with the target. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the preferred conformations of such molecules and to understand the energetic barriers between different conformational states. This information is invaluable for rationalizing observed SAR data and for the design of new analogs with improved biological profiles.
Spectrum of Biological Activities Exhibited by 1,2,4 Triazino 5,6 B Indole Analogues
Antimicrobial Potential of 1,2-Dihydro-3H-nih.govcrpsonline.comresearchgate.nettriazino[5,6-b]indol-3-one Derivatives
The quest for novel antimicrobial agents has led to the investigation of various synthetic heterocyclic compounds. Among these, derivatives of 1,2-dihydro-3H- nih.govcrpsonline.comresearchgate.nettriazino[5,6-b]indol-3-one have shown promise as both antibacterial and antifungal agents.
Recent research has highlighted the antibacterial potential of novel 2,5-dihydro-3H- nih.govcrpsonline.comresearchgate.nettriazino[5,6-b]indole derivatives. A series of these compounds decorated with a disulfide moiety demonstrated notable activity against several pathogenic bacteria. researchgate.net
One of the standout compounds from this series, designated as W1, exhibited particularly potent in vitro activity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial blight in rice. researchgate.net The median effective concentration (EC₅₀) of compound W1 against Xoo was recorded as 0.77 μg/mL, which is significantly more potent than the reference agent, thiodiazole copper (EC₅₀ = 104 μg/mL). researchgate.net The study also confirmed the activity of these derivatives against other plant pathogenic bacteria, including Xanthomonas axonopodis pv. citri (Xac) and Pseudomonas syringae pv. actinidiae (Psa). researchgate.net Mechanistic studies suggest that these compounds may exert their antibacterial effect by inducing reactive oxygen species, leading to bacterial cell apoptosis. researchgate.net
| Compound | Bacterial Strain | Activity (EC₅₀ in μg/mL) | Reference |
|---|---|---|---|
| W1 (a disulfide moiety derivative) | Xanthomonas oryzae pv. oryzae (Xoo) | 0.77 | researchgate.net |
| Thiodiazole Copper (Reference) | Xanthomonas oryzae pv. oryzae (Xoo) | 104 | researchgate.net |
While the broader class of 1,2,4-triazoles is well-known for its antifungal properties, with many serving as the core scaffold for established antifungal drugs, specific studies on the antifungal activity of 1,2-dihydro-3H- nih.govcrpsonline.comresearchgate.nettriazino[5,6-b]indol-3-one derivatives are not extensively detailed in the available literature. Research on related structures, such as indole-1,2,4-triazole conjugates, has shown potent activity against fungal strains like Candida tropicalis and Candida albicans, with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL for some derivatives. nih.gov For instance, a conjugate bearing a 3,4-dichlorobenzyl moiety was particularly effective against Candida albicans. nih.gov However, without direct studies on analogues of 1,2-dihydro-3H- nih.govcrpsonline.comresearchgate.nettriazino[5,6-b]indol-3-one, their specific antifungal potential remains an area for future investigation.
Antiprotozoal Activities of 1,2-Dihydro-3H-nih.govcrpsonline.comresearchgate.nettriazino[5,6-b]indol-3-one Analogues
Protozoal diseases such as leishmaniasis and malaria continue to pose a significant global health threat. The 1,2,4-triazino[5,6-b]indole scaffold has been explored for its potential to yield new antiprotozoal agents.
Derivatives of the 1,2,4-triazino[5,6-b]indole core have been synthesized and evaluated for their in vitro activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. A study focusing on nih.govcrpsonline.comresearchgate.nettriazino[5,6-b]indol-3-ylthio-1,3,5-triazines and their pyrimidine (B1678525) counterparts revealed significant antileishmanial activity. researchgate.netnih.gov
From the series of synthesized compounds, several demonstrated over 90% inhibition against the promastigote form of the parasite. researchgate.net A particularly active compound, a triazino[5,6-b]indol-3-ylthio-1,3,5-triazine derivative with a piperidine (B6355638) substitution, showed a 50% inhibitory concentration (IC₅₀) of 4.01 µM against the amastigote form. researchgate.netnih.gov This compound was found to be significantly more selective in its action compared to standard drugs like pentamidine (B1679287) and sodium stibogluconate. nih.gov The molecular hybridization approach, combining the nih.govcrpsonline.comresearchgate.nettriazino[5,6-b]indole moiety with a 1,3,5-triazine (B166579) unit, was key to achieving this potent activity. nih.gov
| Compound Type | Parasite Stage | Activity (IC₅₀ in µM) | Reference |
|---|---|---|---|
| nih.govcrpsonline.comresearchgate.netTriazino[5,6-b]indol-3-ylthio-1,3,5-triazine derivative with piperidine | Amastigotes | 4.01 | researchgate.netnih.gov |
| Various nih.govcrpsonline.comresearchgate.nettriazino[5,6-b]indol-3-ylthio derivatives | Amastigotes | 4.01 - 57.78 | researchgate.net |
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the search for new antimalarial agents. The 1,2,4-triazino[5,6-b]indole scaffold has been identified as a promising starting point for developing such agents.
A key structural modification that has been shown to enhance antimalarial activity is the introduction of a trifluoromethyl group at the 6-position of the indole (B1671886) ring. nih.gov Studies have demonstrated that 6-trifluoromethyl-1,2,4-triazino[5,6b]indole derivatives exhibit increased in vitro activity against both chloroquine-sensitive (D10) and chloroquine-resistant (RSA11) strains of P. falciparum. nih.gov In contrast, the corresponding unsubstituted analogues were found to be devoid of any antimalarial activity. nih.gov This highlights the critical role of the trifluoromethyl substituent in conferring antiplasmodial properties to this class of compounds.
| Compound Type | Activity Profile | Reference |
|---|---|---|
| 6-Trifluoromethyl-1,2,4-triazino[5,6b]indole derivatives | Active against chloroquine-sensitive (D10) and -resistant (RSA11) P. falciparum | nih.gov |
| Unsubstituted 1,2,4-triazino[5,6b]indole analogues | Inactive | nih.gov |
Antiviral Properties of 1,2,4-Triazino[5,6-b]indole Derivatives
The exploration of 1,2,4-triazino[5,6-b]indole derivatives for antiviral applications has been a subject of interest for several decades. Early research in 1987 reported the synthesis of substituted derivatives of this scaffold as potential antiviral agents, although specific activity data was not detailed. nih.gov More recently, studies on related but structurally distinct compounds, such as 1-acyl-6-indolyl-3-phenyl-1,6-dihydro-1,2,4-triazin-5(4H)-ones, have shown antiviral action against vaccinia virus. researchgate.net
Despite these investigations into related structures, there is a notable lack of specific, publicly available data on the antiviral efficacy of 1,2-dihydro-3H- nih.govcrpsonline.comresearchgate.nettriazino[5,6-b]indol-3-one and its direct analogues against a broad range of viruses. Therefore, while the broader triazino-indole family of compounds holds potential in the development of antiviral therapeutics, the specific contributions of the 1,2-dihydro-3H- nih.govcrpsonline.comresearchgate.nettriazino[5,6-b]indol-3-one core remain to be fully elucidated through further targeted research.
Anti-Inflammatory Modulations by 1,2-Dihydro-3H-nih.govnih.govnih.govtriazino[5,6-b]indol-3-one Derivatives
Derivatives of the 1,2,4-triazine (B1199460) nucleus have been investigated for their anti-inflammatory potential. While direct studies on 1,2-Dihydro-3H- nih.govnih.govnih.govtriazino[5,6-b]indol-3-one are limited, research on related 1,2,4-triazole (B32235) and triazine-containing compounds provides insights into their potential mechanisms of action. These compounds have been shown to exert anti-inflammatory effects through the inhibition of key inflammatory mediators. For instance, certain 1,2,4-triazole derivatives have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key players in the inflammatory cascade.
In vivo studies on various animal models, such as carrageenan-induced paw edema in rats, have been employed to assess the anti-inflammatory efficacy of these related compounds. Some derivatives have shown a significant reduction in edema, comparable to standard anti-inflammatory drugs. For example, a study on 1,2,4-triazole derivatives showed significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, with some compounds exhibiting efficacy similar to that of indomethacin. Another study highlighted that certain 1,2,4-triazole Schiff base derivatives were potent and selective COX-2 inhibitors. While these findings are promising, further research is needed to specifically elucidate the anti-inflammatory profile of 1,2-Dihydro-3H- nih.govnih.govnih.govtriazino[5,6-b]indol-3-one derivatives.
Central Nervous System (CNS) Activities of 1,2,4-Triazino[5,6-b]indoles
The unique tricyclic structure of 1,2,4-triazino[5,6-b]indoles has drawn attention for its potential to interact with various targets within the central nervous system, leading to a range of activities including antidepressant, anticonvulsant, and neuroprotective effects.
Structurally similar compounds, specifically derivatives of 1,2,4-triazino[5,6-b]indole-3-thione, have been evaluated for their antidepressant activity. nih.gov In a study utilizing a chronic model of depression in rats (olfactory bulbectomy), two derivatives, 3a ({2-(5H- nih.govnih.govnih.govtriazino[5,6-b]indol-3-ylthio)-N-phenylacetamide}) and 3r ({2-(5H- nih.govnih.govnih.govtriazino[5,6-b]indol-3-ylthio)-N-cyclohexylacetamide}), demonstrated significant antidepressant-like effects. nih.gov These compounds were selected based on their promising activity in the acute tail suspension test, where they showed a notable decrease in immobility duration. nih.gov
The study on the chronic depression model revealed that both derivatives 3a and 3r could reverse the behavioral and physiological changes associated with olfactory bulbectomy, such as hyperactivity and weight loss. nih.gov These findings suggest that the 1,2,4-triazino[5,6-b]indole scaffold is a promising template for the development of novel antidepressant agents. nih.gov
Table 1: Antidepressant Activity of 1,2,4-Triazino[5,6-b]indole-3-thione Derivatives
| Compound | Chemical Name | Key Findings in Olfactory Bulbectomy Model |
| 3a | {2-(5H- nih.govnih.govnih.govtriazino[5,6-b]indol-3-ylthio)-N-phenylacetamide} | Showed significant antidepressant activity. nih.gov |
| 3r | {2-(5H- nih.govnih.govnih.govtriazino[5,6-b]indol-3-ylthio)-N-cyclohexylacetamide} | Exhibited significant antidepressant activity. nih.gov |
A series of 6,8-halo-substituted-2H- nih.govnih.govnih.govtriazino[5,6-b]indol-3(5H)-one derivatives have been synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) test. nih.gov Several of these compounds displayed notable protection against induced seizures. nih.gov
Among the synthesized compounds, 8-chloro-2H- nih.govnih.govnih.govtriazino[5,6-b]indol-3(5H)-one (5e), 6,8-dibromo-2H- nih.govnih.govnih.govtriazino[5,6-b]indol-3(5H)-one (5i), and 6,8-dibromo-5-methyl-2H- nih.govnih.govnih.govtriazino[5,6-b]indol-3(5H)-one (5k) were identified as having excellent anticonvulsant activity with minimal CNS depressant effects and no neurotoxicity observed in the rotarod motor impairment test. nih.govnih.gov Compound 5e was particularly noteworthy as it was active at both 0.5 and 4.0-hour time intervals at dose levels of 100 and 30 mg/kg, indicating a good duration of action. nih.gov The presence of a chloro group at position 8 and an oxo group at position 3 were suggested to contribute to the observed activity, potentially by providing adequate lipophilicity and a favorable fit to the receptor site. nih.gov
Table 2: Anticonvulsant Activity of 6,8-Halo-Substituted-2H- nih.govnih.govnih.govtriazino[5,6-b]indol-3(5H)-one Derivatives in the MES Test
| Compound | Substituents | Anticonvulsant Activity |
| 5e | 8-Chloro | Most active of the series, effective at 30 and 100 mg/kg at both 0.5 and 4.0 h. nih.gov |
| 5i | 6,8-Dibromo | Showed protection against induced seizures. nih.govnih.gov |
| 5k | 6,8-Dibromo, 5-Methyl | Demonstrated significant anticonvulsant properties. nih.govnih.gov |
The neuroprotective potential of the 1,2,4-triazino[5,6-b]indole scaffold has been explored through the investigation of related 1,2,4-triazine derivatives. A study on a series of 5,6-diaryl-1,2,4-triazine-3-thioacetate derivatives assessed their ability to protect against neurotoxicity induced by hydrogen peroxide (H₂O₂) and β-amyloid (Aβ) in PC12 and SH-SY5Y cell lines, respectively. researchgate.net
One particular regioisomer, ethyl 2-(5-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-thioxo-1,2,4-triazin-2(3H)-yl)acetate (8e), emerged as the most potent compound in both assays. researchgate.net It exhibited a half-maximal effective concentration (EC₅₀) of 14 µM against H₂O₂-induced apoptosis and was also found to increase cell viability by 40% in the presence of Aβ-induced toxicity. researchgate.net Morphological evaluation further revealed that this compound could promote neurite outgrowth in neuronal cells. researchgate.net While these findings are for a related but different triazine core, they suggest that the broader class of compounds, including 1,2,4-triazino[5,6-b]indoles, may possess neuroprotective properties worthy of further investigation. Another study on a 1,2,4-triazole derivative also demonstrated neuroprotective effects in a model of acute ischemic stroke by inhibiting inflammation and protecting the integrity of the blood-brain barrier. nih.gov
Table 3: Neuroprotective Activity of a 5,6-Diaryl-1,2,4-triazine-3-thioacetate Derivative
| Compound | Chemical Name | Neuroprotective Effects |
| 8e | Ethyl 2-(5-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-thioxo-1,2,4-triazin-2(3H)-yl)acetate | Potent activity against H₂O₂ and Aβ-induced neurotoxicity; promoted neurite outgrowth. researchgate.net |
Cardiovascular System Modulation by 1,2,4-Triazino[5,6-b]indoles
The versatility of the 1,2,4-triazino[5,6-b]indole structure extends to its interactions with the cardiovascular system, with certain derivatives showing promise as antihypertensive agents.
Blood Platelet Aggregation Inhibition / Antithrombotic Potential
Derivatives of 5H-1,2,4-triazino[5,6-b]indole have been synthesized and studied for their potential as inhibitors of blood platelet aggregation. capes.gov.br These studies are crucial in the search for new antithrombotic agents. The inhibitory effects of these compounds were evaluated against platelet aggregation induced by various agents, including arachidonic acid (AA), adenosine-5'-diphosphate (ADP), or collagen. capes.gov.br
In one study, a series of novel triazino[5,4-b]indol-4-one derivatives with amino groups at position 3 were synthesized and assessed for their ability to inhibit platelet aggregation. nih.gov The compounds were tested in guinea pig whole blood against aggregation induced by ADP and arachidonic acid. nih.gov Notably, compounds designated as 2k, 2p, 5o, 6d, 6m, and 6o were identified as the most potent inhibitors of aggregation induced by arachidonic acid. nih.gov Furthermore, compounds 6d, 6h, and 6o also demonstrated significant activity against ADP-induced aggregation. nih.gov
To understand the mechanism of action, radioimmunoassay studies were conducted on several compounds that inhibited arachidonic acid-induced platelet aggregation. These studies measured the levels of thromboxane (B8750289) B2 (TXB2) and prostaglandin (B15479496) E2 (PGE2). nih.gov The results indicated that none of the tested compounds were selective inhibitors. Interestingly, compounds 2h and 2p exhibited both inotropic and platelet aggregation inhibiting activities. nih.gov
Table 1: Inhibition of Platelet Aggregation by 1,2,4-Triazino[5,6-b]indole Analogues
| Compound | Inducing Agent | Activity |
|---|---|---|
| 2k | Arachidonic Acid | Most Active |
| 2p | Arachidonic Acid | Most Active |
| 5o | Arachidonic Acid | Most Active |
| 6d | Arachidonic Acid, ADP | Most Active |
| 6m | Arachidonic Acid | Most Active |
| 6o | Arachidonic Acid, ADP | Most Active |
| 6h | ADP | Most Active |
Metabolic Disorder Interventions with 1,2,4-Triazino[5,6-b]indoles
Antidiabetic Activity (α-Amylase Inhibition)
The global health challenge of diabetes has spurred the search for effective management strategies, with α-amylase inhibitors emerging as promising therapeutic agents for controlling blood sugar levels. nih.gov In this context, a series of novel 3-methyl-2-aroylthiazolo[3',2':2,3] capes.gov.brnih.govnih.govtriazino[5,6-b]indole derivatives have been synthesized and evaluated for their potential to inhibit the α-amylase enzyme. nih.gov
In vitro studies of these newly synthesized compounds revealed a spectrum of α-amylase inhibitory activity, with IC50 values ranging from moderate to excellent. nih.gov Specifically, the IC50 values were found to be in the range of 16.14 ± 0.41 to 27.69 ± 0.58 μg/ml. nih.gov
Structure-activity relationship (SAR) analysis provided valuable insights, indicating that compounds containing halogen groups demonstrated superior inhibition potential. nih.gov In fact, their inhibitory activity surpassed that of the standard drug, Acarbose, which has an IC50 of 18.64 ± 0.42 μg/ml. nih.gov Derivatives substituted with 4-fluoro and 2,4-dichloro groups were particularly potent, with IC50 values of 16.14 ± 0.41 μg/ml and 17.21 ± 0.15 μg/ml, respectively. nih.gov
Table 2: α-Amylase Inhibitory Activity of 1,2,4-Triazino[5,6-b]indole Analogues
| Compound Derivative | IC50 (μg/ml) |
|---|---|
| General Range | 16.14 ± 0.41 to 27.69 ± 0.58 |
| 4-fluoro substituted | 16.14 ± 0.41 |
| 2,4-dichloro substituted | 17.21 ± 0.15 |
| Acarbose (Standard) | 18.64 ± 0.42 |
Anticancer Potential of 1,2,4-Triazino[5,6-b]indoles
The 1,2,4-triazino[5,6-b]indole scaffold has been a focal point in the development of novel anticancer agents. nih.govnih.gov A series of capes.gov.brnih.govnih.govtriazino[4,3-a]indoles were synthesized and screened against a panel of 60 human tumor cell lines, where they demonstrated inhibitory activity against a broad range of cancers at micromolar concentrations. researchgate.net
One particular derivative, compound 4d, which features an ethoxycarbonyl group at position 10, showed promising results in leukemia and melanoma subpanels, with GI50 values in the low micromolar range (1.12-6.91 μM and 2.09-5.97 μM, respectively). researchgate.netunipa.it The most sensitive leukemia cell lines were K-562 (1.12 μM) and RPMI-8226 (1.54 μM), while the most sensitive melanoma cell lines were UACC-257 (2.09 μM) and MALME-3M (2.10 μM). unipa.it This compound also exhibited good GI50 values against certain ovarian cancer and central nervous system (CNS) cancer cell lines. unipa.it
Another study focused on the synthesis of fused pyrimido[4″,5″:5′,6′] capes.gov.brnih.govnih.govtriazino[3′,4′:3,4] capes.gov.brnih.govnih.govtriazino[5,6-b]indole derivatives and evaluated their anticancer activity against HepG2, HCT-116, and MCF-7 cell lines. nih.gov The results showed that some of these derivatives displayed good activity, with one compound, designated as 16, being the most active against all three cell lines, showing IC50 values of 3.82, 4.73, and 6.52 μg/mL, respectively, which were more potent than the reference drug cisplatin. nih.gov
Table 3: Anticancer Activity of Selected 1,2,4-Triazino[5,6-b]indole Derivatives
| Compound | Cancer Cell Line Subpanel | GI50 (μM) |
|---|---|---|
| 4d | Leukemia | 1.12 - 6.91 |
| 4d | Melanoma | 2.09 - 5.97 |
| 4d | Ovarian Cancer | 1.12 - 6.03 |
| 4d | CNS Cancer | 4.93 - 5.66 |
| Compound 16 | HepG2 (Liver) | 3.82 (IC50, μg/mL) |
| Compound 16 | HCT-116 (Colon) | 4.73 (IC50, μg/mL) |
| Compound 16 | MCF-7 (Breast) | 6.52 (IC50, μg/mL) |
Miscellaneous Biological Activities of 1,2,4-Triazino[5,6-b]indole Scaffold
Beyond the well-defined activities mentioned above, the 1,2,4-triazino[5,6-b]indole scaffold is associated with a variety of other biological effects. capes.gov.brnih.gov For instance, certain derivatives of 5H-1,2,4-triazino[5,6-b]indole have been investigated for their antihypertensive properties in spontaneously hypertensive rats. capes.gov.br
Furthermore, research has explored the antimalarial potential of these compounds. A study on 1,2,4-triazino[5,6b]indole derivatives found that the presence of a trifluoromethyl group at position 6 led to increased in vitro activity against both chloroquine-sensitive (D10) and chloroquine-resistant (RSA11) strains of Plasmodium falciparum, whereas the unsubstituted analogues were inactive. nih.gov
The versatility of this chemical structure is also evident in its enzyme-inhibiting capabilities. Some 3-(5,6-Diphenyl-1,2,4-triazin-3-yl)-5-substituted-1,2,4-triazino[5,6-b]indole derivatives have shown a pronounced effect on the cellobiase produced by Thermomyces lanuginosus and Chaetomium thermophilum. nih.gov Additionally, some compounds in this class have been noted for their inotropic effects, highlighting the broad pharmacological profile of this heterocyclic system. nih.gov
Mechanistic Investigations of 1,2 Dihydro 3h 1 2 3 Triazino 5,6 B Indol 3 One Action
Molecular Target Identification and Validation
Investigations into the molecular interactions of 1,2,4-triazine (B1199460) derivatives have identified specific enzymes as key targets. In the context of antifungal activity, molecular docking and dynamic simulation studies have pointed to Lanosterol (B1674476) 14-demethylase (CYP51) of Candida albicans as a primary molecular target. nih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov
The inhibition of CYP51 is a validated strategy for antifungal drug development. nih.gov Molecular docking studies have been employed to predict the binding affinities of various 1,2,4-triazine derivatives to the active site of CYP51. These computational analyses show that derivatives of 1,2,4-triazino[5,6-b]indole can form stable interactions with the enzyme's active site residues, exhibiting high binding affinity. nih.gov The docking scores, which represent the binding energy, indicate a strong potential for inhibition, in some cases exceeding that of the reference antifungal agent, fluconazole. nih.gov
Below is a data table summarizing the docking scores of selected 1,2,4-triazino[5,6-b]indole derivatives against the CYP51 enzyme.
Table 1: Docking Scores of 1,2,4-Triazino[5,6-b]indole Derivatives Against Lanosterol 14-Demethylase (CYP51)
| Compound | Docking Score (Kcal/mol) |
|---|---|
| Fluconazole (Control) | -8.1 |
| 1,2,4-Triazine | -9.5 |
| 5-(prop-2-en-1-yl)-5H- nih.govnih.govresearchgate.nettriazino[5,6-b]indole-3-thiol | -8.5 |
| 3-((2-(9H-carbazol-9-yl)ethyl)thio)-5-allyl-5H- nih.govnih.govresearchgate.nettriazino[5,6-b]indole | -10.9 |
Data sourced from a study on the identification of 1,2,4-triazine derivatives against Lanosterol 14-demethylase. nih.gov
Enzyme Inhibition Profiles (e.g., α-Amylase, Cholinesterase)
Derivatives of the 1,2-dihydro-3H- nih.govnih.govresearchgate.nettriazino[5,6-b]indol-3-one scaffold have demonstrated significant inhibitory activity against several key enzymes implicated in metabolic and neurodegenerative diseases.
α-Amylase Inhibition: A series of novel 3-methyl-2-aroylthiazolo[3',2':2,3] nih.govnih.govresearchgate.nettriazino[5,6-b]indole derivatives, synthesized from 2,5-dihydro-3H- nih.govnih.govresearchgate.nettriazino[5,6-b]indole-3-thione, were evaluated for their potential to inhibit α-amylase, a key enzyme in carbohydrate metabolism. nih.gov In vitro studies revealed that these compounds exhibit moderate to excellent α-amylase inhibitory activity. nih.gov Notably, derivatives containing halogen groups showed superior inhibition potential, with some surpassing the activity of the standard drug, Acarbose. nih.gov The half-maximal inhibitory concentration (IC50) values for the most potent derivatives were found to be in the range of 16.14 to 17.21 μg/ml. nih.gov
Table 2: α-Amylase Inhibitory Activity of Selected Triazinoindole Derivatives
| Compound | IC50 Value (μg/ml) |
|---|---|
| Acarbose (Standard) | 18.64 ± 0.42 |
| 4-fluoro substituted derivative | 16.14 ± 0.41 |
| 2,4-dichloro substituted derivative | 17.21 ± 0.15 |
Data sourced from a study on the synthesis and antidiabetic potential of triazinoindole analogues. nih.gov
Cholinesterase Inhibition: The inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic strategy for Alzheimer's disease. nih.govmdpi.com Certain novel triazine derivatives have been investigated for their anti-cholinesterase properties. nih.gov In vitro assays have confirmed that these compounds can act as cholinesterase inhibitors. nih.gov For instance, β-carboline-1,3,5-triazine hybrids have shown selective inhibition of BuChE, with IC50 values in the micromolar range. scielo.br The most potent compound in one such study, N-{2-[(4,6-dihydrazinyl-1,3,5-triazin-2-yl)amino]ethyl}-1-phenyl-β-carboline-3-carboxamide, was identified as a competitive inhibitor of BuChE. scielo.br
Cellular Pathway Modulations
The biological effects of 1,2-dihydro-3H- nih.govnih.govresearchgate.nettriazino[5,6-b]indol-3-one derivatives are deeply rooted in their ability to modulate fundamental cellular pathways, particularly those related to redox homeostasis and cell signaling.
In the context of antibacterial action, specific derivatives of 2,5-dihydro-3H- nih.govnih.govresearchgate.nettriazino[5,6-b]indole decorated with a disulfide moiety have been shown to be effective by inducing reactive oxygen species (ROS). nih.govresearchgate.net This mechanism involves the generation of excessive ROS within bacterial cells, leading to significant oxidative stress. researchgate.net This pro-oxidant activity contrasts with the antioxidant properties observed for other derivatives in different biological systems, highlighting the structural and contextual specificity of the compound's action. nih.govnih.gov
The induction of ROS by certain triazinoindole derivatives is coupled with the suppression of key oxidoreductase enzymes that constitute the bacterial antioxidant defense system. nih.gov Mechanistic studies have revealed that these compounds can inhibit the activities of superoxide (B77818) dismutase (SOD) and catalase. nih.govresearchgate.net These enzymes are crucial for detoxifying superoxide radicals and hydrogen peroxide, respectively. By suppressing their function, the compounds exacerbate the accumulation of ROS within the bacterial cells. nih.govresearchgate.net
The dual action of inducing ROS and inhibiting antioxidant enzymes leads to a severe disruption of the cellular redox balance in bacteria. nih.gov This imbalance inflicts widespread oxidative damage to cellular components, ultimately triggering programmed cell death, or apoptosis. nih.gov This apoptotic mechanism is a key component of the compound's antibacterial efficacy. nih.gov Conversely, in studies related to neuroprotection against Aβ1-42-induced neurotoxicity, other triazine derivatives have demonstrated anti-apoptotic properties, underscoring the diverse and context-dependent roles these compounds play in cellular survival pathways. nih.gov
Beyond redox modulation, certain novel triazine derivatives have been shown to exert their effects through the activation of specific cell signaling pathways. nih.gov In the context of neuroprotection, studies have demonstrated a positive involvement of these compounds in the Wnt/β-catenin pathway. nih.gov The Wnt/β-catenin signaling cascade is vital for neuronal development and function. nih.gov Treatment with specific triazine derivatives was found to dramatically improve the ratio of pGSK3/GSK3 and the levels of β-catenin, key components of this pathway. nih.gov This activation suggests a mechanism by which these compounds may confer protection in models of Alzheimer's disease. nih.gov
Structure-Mechanism Relationships
The relationship between the chemical structure of 1,2-Dihydro-3H- nih.govjmchemsci.comresearchgate.nettriazino[5,6-b]indol-3-one derivatives and their mechanism of action is a critical area of investigation, revealing how specific functional groups and substitutions influence their biological targets and efficacy. Research on various analogs highlights key structural features that determine their mode of action.
A notable example is the investigation of 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole, which acts as a potent and selective competitive antagonist of the G-protein-coupled receptor 84 (GPR84). nih.gov Structure-activity relationship (SAR) studies on this class of compounds have demonstrated that both the indole (B1671886) ring and the substituents on the 5- and 6-positions of the triazine core are crucial for high-affinity binding to the receptor. nih.gov Molecular docking simulations suggest that these antagonists situate themselves within the helical bundle of the GPR84 receptor, making direct contact with the receptor's helices and the second extracellular loop (ECL2). nih.gov This binding mode provides a rational basis for the observed SAR and underscores the importance of the triazino-indole scaffold in facilitating these specific molecular interactions.
In the context of antileishmanial activity, a series of nih.govjmchemsci.comresearchgate.nettriazino[5,6-b]indol-3-ylthio-1,3,5-triazines and nih.govjmchemsci.comresearchgate.nettriazino[5,6-b]indol-3-ylthio-pyrimidines have been synthesized and evaluated. nih.gov Within this series, specific substitutions on the triazine or pyrimidine (B1678525) ring, appended at the 3-position of the triazino[5,6-b]indole core via a thioether linkage, were found to be critical for activity against Leishmania donovani. nih.govresearchgate.net Compound 5 in one such study, a triazino[5,6-b]indol-3-ylthio-1,3,5-triazine derivative, emerged as the most active and least toxic compound, demonstrating significantly higher selectivity compared to standard drugs like pentamidine (B1679287) and sodium stibogluconate. nih.gov This highlights how modifications at the 3-position can dramatically influence both potency and selectivity.
The antibacterial mechanism of derivatives has also been linked to specific structural features. For 2,5-dihydro-3H- nih.govjmchemsci.comresearchgate.nettriazino[5,6-b]indole derivatives decorated with a disulfide moiety, the presence of this disulfide group is central to their ability to induce reactive oxygen species. nih.gov The specific nature of the substituents on the indole and triazine rings further modulates the antibacterial potency against various pathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Pseudomonas syringae pv. actinidiae (Psa). nih.gov
The following table summarizes the structure-mechanism relationships for various derivatives of the core compound, based on published research findings.
| Derivative Class | Key Structural Features | Biological Activity | Proposed Mechanism of Action |
| Disulfide-moiety decorated 2,5-dihydro-3H- nih.govjmchemsci.comresearchgate.nettriazino[5,6-b]indoles | Disulfide moiety | Antibacterial (against Xoo, Xac, Psa) | Induction of reactive oxygen species (ROS) by suppressing oxidoreductase activity. nih.gov |
| nih.govjmchemsci.comresearchgate.netTriazino[5,6-b]indol-3-ylthio-1,3,5-triazines/pyrimidines | Thioether linkage at position 3; substitutions on the appended triazine/pyrimidine ring. | Antileishmanial (Leishmania donovani) | Not explicitly detailed, but potent inhibition of amastigotes suggests interference with a key parasite pathway. nih.gov |
| 3-((5,6-disubstituted-1,2,4-triazin-3-yl)methyl)-1H-indoles | Indole ring and substituents at the 5- and 6-positions of the triazine core. | GPR84 Antagonist | Competitive binding within the helical bundle of the GPR84 receptor. nih.gov |
| 1,2,3-Triazole-linked 1,2,4-triazino[5,6-b]indoles | 1,2,3-triazole moiety linked to the core structure. | Antibacterial | Binding to enzyme active sites via hydrophobic interactions, hydrogen bonds, and π-contacts. researchgate.net |
These examples collectively demonstrate that the 1,2-Dihydro-3H- nih.govjmchemsci.comresearchgate.nettriazino[5,6-b]indol-3-one scaffold serves as a foundational structure upon which diverse biological activities can be built. The specific mechanism of action is intricately tied to the nature and position of the functional groups attached to this core, allowing for the targeted design of molecules with specific therapeutic properties.
Computational Chemistry and Molecular Modeling of 1,2 Dihydro 3h 1 2 3 Triazino 5,6 B Indol 3 One
Molecular Docking and Ligand-Receptor Interaction Studies
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of the 1,2,4-triazino[5,6-b]indole scaffold, docking studies have been instrumental in identifying potential biological targets and understanding their mechanism of action.
Research has shown that these compounds can effectively bind to the active sites of various enzymes. For instance, derivatives have been docked against lanosterol (B1674476) 14-demethylase (CYP51) from Candida albicans, a key enzyme in fungal ergosterol (B1671047) biosynthesis. In one study, a related compound, 5-(prop-2-en-1-yl)-5H- nasc.ac.innih.govnih.govtriazino[5,6-b]indole-3-thiol, demonstrated a strong binding affinity for CYP51, achieving a notable docking score that suggests potent inhibitory potential. Similarly, other derivatives of 1,2,4-triazine (B1199460) showed high binding affinities for CYP51, with docking scores indicating stronger interactions than the standard drug, fluconazole.
In another study focused on developing new antidiabetic agents, novel thiazolo[3',2':2,3] nasc.ac.innih.govnih.govtriazino[5,6-b]indole derivatives were synthesized and evaluated as α-amylase inhibitors. Molecular docking simulations revealed that these compounds fit well into the active site of the A. oryzae α-amylase enzyme. The binding is stabilized by a network of interactions, including hydrophobic interactions and hydrogen bonds with key amino acid residues in the enzyme's active site. These computational findings were consistent with experimental in vitro inhibitory activity, underscoring the predictive power of molecular docking.
The primary interactions observed in these studies often involve hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues within the target protein's binding pocket. These interactions are crucial for the stability of the ligand-receptor complex and are a key focus of analysis in docking simulations.
Table 1: Examples of Molecular Docking Studies on 1,2,4-Triazino[5,6-b]indole Derivatives
| Derivative Class | Target Protein | Key Findings |
| Thiazolo[3',2':2,3] nasc.ac.innih.govnih.govtriazino[5,6-b]indoles | A. oryzae α-amylase | Good fit in the active site, stabilized by hydrogen and hydrophobic bonds. Theoretical results mirrored experimental findings. |
| 5-(prop-2-en-1-yl)-5H- nasc.ac.innih.govnih.govtriazino[5,6-b]indole-3-thiol | Candida albicans CYP51 | High binding affinity and favorable docking scores compared to standard inhibitors. |
| 1,2,3-Triazoles-linked 1,2,4-triazino[5,6-b]indoles | Various bacterial enzymes | Binding modes attributed to hydrophobic interactions, hydrogen bonds, and π-π contacts within active sites. |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics. Methods such as Density Functional Theory (DFT) are commonly used to determine the electronic structure of complex heterocyclic systems like 1,2,4-triazino[5,6-b]indol-3-one.
These calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For related 1,3,5-triazine-based molecules, studies have shown that the HOMO-LUMO values are significantly influenced by the nature and position of substituents on the triazine ring. nasc.ac.in
The distribution of electron density in these frontier orbitals is also revealing. For many triazine derivatives, the HOMO is often localized on the electron-donating parts of the molecule, while the LUMO is centered on the electron-accepting regions. scispace.com This separation is crucial for applications in organic electronics and also influences how the molecule interacts with biological receptors. For the 1,2,4-triazino[5,6-b]indole core, the indole (B1671886) moiety typically acts as an electron-rich system, influencing the HOMO distribution, whereas the triazinone ring is more electron-deficient, affecting the LUMO.
Furthermore, quantum-chemical methods have been used to calculate the enthalpy of formation for similar polynitrogen fused tetracyclic systems using approaches like the hybrid density functional B3LYP and composite G4MP2 methods. superfri.org Such calculations help in assessing the energetic stability of these compounds. superfri.org
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can then be used as a 3D query to screen large databases of chemical compounds (virtual screening) to find new molecules with potential activity.
For scaffolds related to 1,2,4-triazino[5,6-b]indol-3-one, both ligand-based and structure-based pharmacophore models have been developed. In a structure-based approach, the model is generated by analyzing the key interaction points between a known ligand and its receptor in the binding site. These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
One study aimed at identifying potential anticancer agents used a structure-based pharmacophore model derived from a kinase inhibitor complexed with its target protein. This model, containing specific chemical feature information, was then used to screen various databases, including DrugBank, ZINC, and Maybridge HitFinder, to identify novel compounds that matched the pharmacophore query. This approach demonstrates the utility of pharmacophore modeling in navigating vast chemical spaces to find promising hit compounds that can be further optimized.
Theoretical Prediction of Drug-Like Properties (e.g., ADMET)
Before a compound can be considered a viable drug candidate, it must exhibit acceptable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Computational tools play a crucial role in the early prediction of these properties, helping to filter out compounds that are likely to fail later in the drug development pipeline.
For various 1,2,4-triazine derivatives, in silico tools have been used to predict their drug-likeness based on established rules like Lipinski's Rule of Five. This rule assesses properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to evaluate the potential for oral bioavailability. Studies on related triazole scaffolds have shown that they often possess acceptable pharmacokinetic profiles according to these rules.
Software like DruLito can be used to calculate specific parameters. For example, the percentage of oral absorption (% ABS) can be estimated from the topological polar surface area (TPSA) using the formula: % ABS = 109 - (0.345 × TPSA). Such predictions provide a preliminary assessment of a compound's pharmacokinetic behavior. While these theoretical predictions are valuable for initial screening, they must be validated through experimental assays.
Future Directions and Research Opportunities in 1,2 Dihydro 3h 1 2 3 Triazino 5,6 B Indol 3 One Chemistry and Biology
Exploration of Novel Synthetic Strategies for Enhanced Accessibility
The development of efficient and versatile synthetic methodologies is paramount to fully exploring the chemical space and therapeutic potential of 1,2,4-triazino[5,6-b]indole derivatives. While established routes exist, future research should focus on strategies that offer improved yields, greater substituent diversity, and enhanced stereocontrol. The exploration of multi-component reactions, flow chemistry, and microwave-assisted synthesis could provide more rapid and sustainable access to a wider range of analogues. Furthermore, the development of novel cyclization strategies from readily available starting materials will be crucial for the cost-effective production of these compounds on a larger scale.
Discovery of New Biological Applications and Therapeutic Areas
The 1,2,4-triazino[5,6-b]indole core has demonstrated a remarkable breadth of biological activities, including antibacterial, antileishmanial, anticancer, and antimalarial properties. Future research should aim to expand upon these findings and explore new therapeutic avenues. High-throughput screening of diverse compound libraries against a wide panel of biological targets could uncover novel activities. Particular areas of interest could include antiviral, anti-inflammatory, and neuroprotective applications, given the structural similarities to other biologically active heterocyclic compounds.
A notable area of recent investigation has been the antibacterial potential of derivatives of the closely related 2,5-dihydro-3H- nih.govnih.govcreative-proteomics.comtriazino[5,6-b]indole scaffold. These compounds have shown efficacy against pathogenic bacteria by inducing the production of reactive oxygen species. Further exploration of the antibacterial spectrum of 1,2-dihydro-3H- nih.govnih.govcreative-proteomics.comtriazino[5,6-b]indol-3-one and its derivatives, including against drug-resistant strains, is a promising avenue for research.
| Biological Activity | Compound Class/Derivative | Key Findings |
| Antibacterial | 2,5-dihydro-3H- nih.govnih.govcreative-proteomics.comtriazino[5,6-b]indole derivatives | Induction of reactive oxygen species in pathogenic bacteria. |
| Antileishmanial | nih.govnih.govcreative-proteomics.comtriazino[5,6-b]indol-3-ylthio derivatives | Activity against Leishmania donovani. |
| Anticancer | Substituted-1,2,4-triazino[5,6-b]indole derivatives | Potential as anticancer agents. nih.gov |
| Antimalarial | 6-trifluoromethyl-1,2,4-triazino[5,6b]indole derivatives | Increased in vitro activity compared to unsubstituted analogues. nih.gov |
Advanced Mechanistic Elucidation via Omics Technologies
A deeper understanding of the molecular mechanisms underlying the biological activities of 1,2,4-triazino[5,6-b]indole derivatives is crucial for their optimization as therapeutic agents. The application of advanced "omics" technologies, such as genomics, proteomics, and metabolomics, holds immense potential in this regard. These powerful tools can provide a global view of the cellular changes induced by these compounds, helping to identify their primary molecular targets and signaling pathways. nih.gov
For instance, proteomics-based analysis has been successfully applied to investigate the mechanism of action of other triazine derivatives, shedding light on their protein interactions. nih.gov Similarly, metabolomic profiling can reveal changes in cellular metabolism upon treatment with these compounds, offering insights into their mode of action. nih.govresearchgate.net The integration of multi-omics data can provide a comprehensive and systems-level understanding of how these molecules exert their biological effects, facilitating the identification of biomarkers for efficacy and toxicity. frontlinegenomics.compharmafeatures.com
Rational Design of Potent and Selective 1,2,4-Triazino[5,6-b]indole Analogues
The rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties is a key objective for future research. This can be achieved through a combination of computational modeling and detailed structure-activity relationship (SAR) studies. Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, can be employed to predict the binding of these compounds to their biological targets and to guide the design of new derivatives with enhanced affinity and specificity.
SAR studies on related heterocyclic systems have demonstrated that small structural modifications can have a significant impact on biological activity. For example, the introduction of different substituents on the indole (B1671886) or triazine rings can modulate potency and selectivity. By systematically exploring the chemical space around the 1,2,4-triazino[5,6-b]indole scaffold, it will be possible to develop a clear understanding of the structural requirements for optimal activity in different therapeutic areas.
Synergistic Approaches with Other Chemical Entities
The investigation of synergistic interactions between 1,2,4-triazino[5,6-b]indole derivatives and other chemical entities represents a promising strategy for enhancing therapeutic efficacy and overcoming drug resistance. Combination therapies are becoming increasingly important in the treatment of complex diseases such as cancer and infectious diseases. nih.govchemistryviews.org
Q & A
Basic Synthesis: What are the conventional synthetic routes for 1,2-Dihydro-3H-[1,2,4]triazino[5,6-b]indol-3-one, and how can purity be optimized?
Methodological Answer:
The core structure is typically synthesized via condensation of isatin with thiosemicarbazide in glacial acetic acid under reflux (60–80°C, 6–8 hours). This yields 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione, which is oxidized to the target compound using hydrogen peroxide or iodine in alkaline media . Purity optimization involves:
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to remove unreacted thiosemicarbazide.
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent.
- HPLC Analysis : C18 column, mobile phase acetonitrile/0.1% TFA (70:30), flow rate 1 mL/min .
Advanced Synthesis: How can microwave-assisted synthesis improve reaction efficiency for triazinoindole derivatives?
Methodological Answer:
Microwave irradiation reduces reaction times from hours to minutes (e.g., 15–20 minutes at 120°C) and enhances yields by 20–30%. Key parameters:
- Solvent Optimization : Use DMF or ethanol for dielectric heating.
- Catalyst Screening : K-10 montmorillonite clay improves cyclization efficiency.
- Real-Time Monitoring : FTIR or Raman spectroscopy tracks intermediate formation (e.g., hydrazono-indole intermediates) .
Data Example :
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 8 hrs | 62 | 85 |
| Microwave-assisted | 20 min | 88 | 95 |
Structural Analysis: How do protonation sites influence the reactivity of triazinoindole derivatives?
Methodological Answer:
Protonation occurs preferentially at N2 (triazine ring) or N10 (indole moiety), depending on substituents. For example:
- N2 Protonation : Observed in 3-allylthio derivatives when treated with HCl, stabilizing the thiol group for nucleophilic attacks .
- N10 Protonation : Dominates in 3-methylthiazolo derivatives, enhancing electrophilic aromatic substitution at C4.
Characterization via: - X-ray Diffraction : Resolves protonation sites (e.g., d-spacing changes of 0.2–0.3 Å).
- pH-Dependent NMR : Chemical shifts of NH protons (δ 10–12 ppm) indicate site-specific reactivity .
Biological Evaluation: What strategies reconcile contradictory bioactivity data across triazinoindole derivatives?
Methodological Answer:
Divergent activities (antifungal vs. anticonvulsant) arise from substituent effects. Systematic approaches include:
- SAR Studies : Compare EC50 values for halogenated vs. alkylated derivatives. For example:
- Computational Modeling : Use molecular docking (AutoDock Vina) to map binding affinities to diverse targets (e.g., ALR2 vs. fungal CYP51) .
Mechanistic Studies: How can the inhibitory mechanism against aldose reductase be validated experimentally?
Methodological Answer:
For derivatives like cemtirestat (ALR2 inhibitor):
- Enzyme Assays : Measure IC50 using DL-glyceraldehyde as substrate, monitoring NADPH depletion at 340 nm .
- Crystallography : Resolve inhibitor-ALR2 complexes (PDB ID 1AH3) to identify H-bonding with Tyr48 and His110.
- Mutagenesis : Replace key residues (e.g., Trp111Ala) to confirm binding interactions .
Advanced Characterization: What techniques resolve structural ambiguities in triazinoindole analogs?
Methodological Answer:
Combine:
- 2D NMR (HSQC/HMBC) : Assigns quaternary carbons (e.g., C3 at δ 160 ppm in ¹³C NMR).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ions (e.g., [M+H]⁺ at m/z 389.1284 for C19H13N5O2S) with <3 ppm error .
- Single-Crystal XRD : Resolves π-stacking interactions (3.5–4.0 Å spacing) in halogenated derivatives .
Data Contradiction: How to address discrepancies in reported antifungal efficacy of thioether derivatives?
Methodological Answer:
Variable MIC values (2–32 µg/mL) may stem from:
- Strain Variability : Test against standardized strains (e.g., C. albicans ATCC 90028).
- Solubility Factors : Use DMSO stock solutions ≤1% to avoid precipitation.
- Checklist for Reproducibility :
Pharmacokinetic Profiling: What in vitro assays predict the metabolic stability of triazinoindole-based inhibitors?
Methodological Answer:
- Microsomal Stability : Incubate with rat liver microsomes (0.5 mg protein/mL), quantify parent compound via LC-MS/MS over 60 min.
- CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 using luminescent substrates (e.g., P450-Glo™).
- Plasma Protein Binding : Equilibrium dialysis (37°C, 4 hours) with human plasma; calculate unbound fraction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
